1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol
Description
1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a synthetic organic compound featuring a benzoimidazole core substituted with a benzyl group at position 2, linked via a propan-2-ol chain to a carbazol-9-yl moiety. The carbazole group further enhances π-π stacking interactions and hydrophobicity, making this compound a candidate for therapeutic applications.
Properties
IUPAC Name |
1-(2-benzylbenzimidazol-1-yl)-3-carbazol-9-ylpropan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H25N3O/c33-22(19-31-26-15-7-4-12-23(26)24-13-5-8-16-27(24)31)20-32-28-17-9-6-14-25(28)30-29(32)18-21-10-2-1-3-11-21/h1-17,22,33H,18-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCGHHUZEGHFWTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC(CN4C5=CC=CC=C5C6=CC=CC=C64)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol typically involves the condensation of ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent under mild conditions . The reaction is carried out in a mixture of solvents, and the product is separated using hexane and water. The structure of the obtained compound is confirmed using techniques such as FTIR, NMR, and HRMS .
Chemical Reactions Analysis
1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol involves its interaction with molecular targets and pathways in the body. The benzimidazole ring structure allows it to bind to specific receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of cancer cell growth or modulation of immune responses .
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The target compound’s 2-benzyl group (vs. 3-benzyl-2-imino in analogs) may alter conformational flexibility and steric interactions with biological targets.
Heterocyclic Variants: Benzoimidazole vs. Benzotriazole
The compound 1-(1H-1,2,3-benzotriazol-1-yl)-3-carbazol-9-yl-propan-2-ol ( ) replaces benzoimidazole with benzotriazole, introducing an additional nitrogen atom. This modification:
- Enhances hydrogen-bond acceptor capacity due to the triazole’s electron-rich nature.
Pharmacokinetic and Physicochemical Properties
Retention Time (Rt): Analogs with hydrophobic terminal groups (e.g., 4-benzylphenoxy in compound 10, Rt = 1.19 min ) exhibit longer Rt, suggesting the target compound’s carbazole group may further increase hydrophobicity.
Biological Activity
The compound 1-(2-Benzyl-benzoimidazol-1-yl)-3-carbazol-9-yl-propan-2-ol is a bioactive small molecule with potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C29H25N3O
- Molecular Weight : 431.5 g/mol
- CAS Number : 942881-49-4
- IUPAC Name : this compound
Structural Features
The compound features a complex structure that includes a carbazole moiety and a benzoimidazole unit, which are known for their diverse biological activities. The presence of hydroxyl groups and aromatic rings contributes to its potential interactions within biological systems.
- MAO-B Inhibition :
- Antimycobacterial Activity :
- Immunomodulatory Effects :
Pharmacological Effects
| Effect | Description |
|---|---|
| Antioxidant Activity | Potential to scavenge free radicals, thereby reducing oxidative stress in cells. |
| Neuroprotective Effects | May protect neuronal cells from degeneration by modulating neurotransmitter levels and activity. |
| Antimicrobial Properties | Effective against certain bacterial strains, indicating potential use in infectious disease treatment. |
Study 1: MAO-B Inhibition
A recent study evaluated various compounds for their MAO-B inhibitory activity. The compound exhibited significant inhibition with an IC50 value comparable to established MAO-B inhibitors like selegiline and rasagiline. This positions it as a candidate for further development in Parkinson's disease therapies .
Study 2: Antimycobacterial Activity
In vitro assays tested the compound against Mycobacterium tuberculosis strains, revealing promising results where the compound inhibited bacterial growth effectively at low concentrations. This suggests a potential role in developing new treatments for tuberculosis .
Study 3: Immunomodulatory Activity
Research involving RAW 264.7 macrophages demonstrated that treatment with the compound led to a significant reduction in TNF-α production upon LPS stimulation. This highlights its potential as an anti-inflammatory agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
